Cas no 84803-67-8 (5-Acetyl-3-aminoiminodibenzyl)

5-Acetyl-3-aminoiminodibenzyl structure
5-Acetyl-3-aminoiminodibenzyl structure
Product Name:5-Acetyl-3-aminoiminodibenzyl
CAS No:84803-67-8
Molecular Formula:C16H16N2O
Molecular Weight:252.31104
CID:60770
PubChem ID:760875

5-Acetyl-3-aminoiminodibenzyl Properties

Names and Identifiers

    • 5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepin-3-amine
    • 3-AMINO-5-ACETYLIMINODIBENZYL
    • 5-Acetyl-3-aminoiminodibenzyl
    • 1-(3-AMINO-10,11-DIHYDRO-DIBENZO[B,F]AZEPIN-5-YL)-ETHANONE
    • 3-Amine-5-acetyliminodibenzyl
    • 3-amino-5-acetyl-10,11-dihydro-5H-dibenz<b,f>azepine
    • 5-ACETYL-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-AMINE
    • 5-Acetyl-3-amino-10,11-dihydro-5H-dibenz[b,f]azepine
    • 5-ACETYL-3-AMINO-10,11-DIHYDRODIBENZO[B,F]AZEPINE
    • Einecs 284-194-4
    • SCHEMBL19224983
    • 1-(3-AMINO-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE
    • HMS643P12
    • Oprea1_633844
    • 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone
    • SR-01000409122-1
    • A840929
    • 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine
    • CBMicro_033926
    • FT-0641981
    • ChemDiv1_020054
    • 5H-Dibenz[b,f]azepin-3-amine, 5-acetyl-10,11-dihydro-
    • Ethanone, 1-(3-amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)-
    • CQR24Q6RTF
    • EU-0069195
    • 3-amino-5-acetyl-10,11-dihydro-5h-dibenz[b,f]azepine
    • NS00038663
    • 1-(2-amino-5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
    • CHEMBL1620452
    • 84803-67-8
    • DTXSID70233848
    • Oprea1_479287
    • AKOS000549057
    • SR-01000409122
    • MDL: MFCD01247121
    • InChIKey: SEUMPHLDWPKWRO-UHFFFAOYSA-N
    • Inchi: 1S/C16H16N2O/c1-11(19)18-15-5-3-2-4-12(15)6-7-13-8-9-14(17)10-16(13)18/h2-5,8-10H,6-7,17H2,1H3
    • SMILES: CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)N

Computed Properties

  • Exact Mass: 252.12600
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 216.043224
  • Heavy Atom Count: 19
  • Complexity: 344
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.5
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 85.8

Experimental Properties

  • LogP: 3.69820
  • PSA: 46.33000
  • Refractive Index: 1.643
  • Boiling Point: 523.9 °C at 760 mmHg
  • Melting Point: ≥145ºC
  • Flash Point: 270.7 °C
  • Density: 1.21

5-Acetyl-3-aminoiminodibenzyl Security Information

5-Acetyl-3-aminoiminodibenzyl Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Acetyl-3-aminoiminodibenzyl Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AC21338-1g
l-phenylalanyl-3,5-diiodo-l-tyrosine
84803-67-8
1g
$1109.00 2024-04-19
City Chemical
2471CC-5GM
5-Acetyl-10,11-dihydro-5H-dibenz[b,f]azepin-3-amine
84803-67-8 mp;142.0~153.0
5gm
$520.26 2023-09-19
TRC
A170955-250mg
5-Acetyl-3-aminoiminodibenzyl
84803-67-8
250mg
$ 75.00 2022-06-08

5-Acetyl-3-aminoiminodibenzyl Related Literature

84803-67-8 (5-Acetyl-3-aminoiminodibenzyl) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84803-67-8)5-Acetyl-3-aminoiminodibenzyl
A840929
Purity:99%
Quantity:1g
Price($):1862.0